CAS number and IUPAC name for 6-bromo-1H-benzo[d]imidazol-4-amine
CAS number and IUPAC name for 6-bromo-1H-benzo[d]imidazol-4-amine
An In-Depth Technical Guide to 6-bromo-1H-benzo[d]imidazol-4-amine : Synthesis, Properties, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 6-bromo-1H-benzo[d]imidazol-4-amine, a substituted heterocyclic compound of significant interest in medicinal chemistry. While this specific molecule is not widely cataloged with a dedicated CAS number, its structural motif is paramount in the design of targeted therapeutics. This document synthesizes information based on established chemical principles and data from closely related benzimidazole analogues. We will explore its chemical identity, propose a robust synthetic pathway, discuss methods for characterization, and delve into its potential applications as a key building block in modern drug discovery, particularly in the development of kinase inhibitors and other targeted agents.
Chemical Identity and Physicochemical Properties
The precise identification of a chemical entity is foundational to all subsequent research and development. This section outlines the nomenclature and predicted properties of 6-bromo-1H-benzo[d]imidazol-4-amine.
IUPAC Name and Structural Information
-
IUPAC Name: 6-bromo-1H-benzo[d]imidazol-4-amine
-
Molecular Formula: C₇H₆BrN₃
-
Structure:
// \ C C----NH₂ / \ / N---C---N | | H H
The structure consists of a fused bicyclic system, the benzimidazole core, which is substituted with a bromine atom at position 6 and an amine group at position 4. The presence of these functional groups offers multiple reaction sites for diversification and library synthesis.
Predicted Physicochemical Properties
| Property | Predicted Value / Observation | Rationale / Significance |
| Molecular Weight | 212.05 g/mol | Calculated from the molecular formula (C₇H₆BrN₃). |
| Appearance | Likely an off-white to light brown solid powder. | Based on the appearance of similar functionalized benzimidazoles. |
| Solubility | Expected to be soluble in polar organic solvents such as DMSO, DMF, and methanol. | The amine and imidazole N-H groups allow for hydrogen bonding. |
| Melting Point | Predicted to be >150 °C (decomposes) | The aromatic system and intermolecular hydrogen bonding suggest a relatively high melting point. |
| pKa | Imidazole N-H: ~12-13; Aromatic Amine: ~3-4 | The benzimidazole N-H is weakly acidic. The aromatic amine is a weak base. |
Proposed Synthesis and Mechanistic Insights
While a specific, validated protocol for 6-bromo-1H-benzo[d]imidazol-4-amine is not published, a plausible and efficient multi-step synthetic route can be designed based on established methodologies for benzimidazole synthesis.[2][3] The proposed pathway begins with a commercially available, appropriately substituted diaminobenzene precursor.
Synthetic Workflow Overview
The synthesis is envisioned as a two-step process starting from 5-bromo-3-nitrobenzene-1,2-diamine. This involves the cyclization to form the benzimidazole ring, followed by the reduction of the nitro group to the target amine.
Caption: Proposed synthetic workflow for 6-bromo-1H-benzo[d]imidazol-4-amine.
Detailed Experimental Protocol
Step 1: Synthesis of 6-Bromo-4-nitro-1H-benzo[d]imidazole (Intermediate)
-
Causality: The condensation of an o-phenylenediamine with formic acid is a classic and reliable method (Phillips synthesis) for forming the imidazole ring of the benzimidazole system. Refluxing conditions provide the necessary energy to overcome the activation barrier for the cyclization and dehydration steps.
-
Protocol:
-
To a round-bottom flask, add 5-bromo-3-nitrobenzene-1,2-diamine (1.0 eq).
-
Add an excess of formic acid (e.g., 10-15 equivalents or as the solvent).
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 100-110 °C) for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly neutralize the mixture by adding a saturated solution of sodium bicarbonate or ammonium hydroxide. The product will precipitate out of the solution.
-
Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum.
-
The crude product can be purified by recrystallization from an appropriate solvent like ethanol/water.
-
Step 2: Synthesis of 6-bromo-1H-benzo[d]imidazol-4-amine (Final Product)
-
Causality: The reduction of an aromatic nitro group to an amine is a standard transformation. Catalytic hydrogenation (H₂/Pd-C) is a clean and efficient method. Alternatively, metal-acid systems like tin(II) chloride in hydrochloric acid are robust and effective for this purpose, especially for substrates that may be sensitive to catalytic conditions.
-
Protocol (using SnCl₂):
-
Suspend the 6-bromo-4-nitro-1H-benzo[d]imidazole (1.0 eq) in ethanol or concentrated hydrochloric acid in a round-bottom flask.
-
Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O, approx. 4-5 eq) portion-wise. The reaction is exothermic.
-
Stir the mixture at room temperature or gently heat to 50-60 °C for 2-6 hours, monitoring by TLC.
-
Once the reaction is complete, cool the mixture and carefully basify with a concentrated solution of sodium hydroxide until the pH is >10 to precipitate the tin salts and liberate the free amine.
-
Extract the aqueous slurry multiple times with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the final compound using column chromatography on silica gel.
-
Characterization and Purity Assessment
-
Trustworthiness: A self-validating protocol requires rigorous characterization of the final product to confirm its identity and purity.
-
Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structural integrity, showing the correct number of protons and carbons and their chemical environments. The aromatic region will be key to confirming the substitution pattern.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition (C₇H₆BrN₃). The isotopic pattern of bromine (¹⁹Br/⁸¹Br in a ~1:1 ratio) will be a definitive feature.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound, ideally achieving >95% for use in biological assays.
-
Applications in Drug Discovery and Medicinal Chemistry
The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with a wide range of biological targets.[4] The specific functionalization of 6-bromo-1H-benzo[d]imidazol-4-amine makes it a highly valuable building block.
Role as a Kinase Inhibitor Scaffold
Many FDA-approved kinase inhibitors feature a heterocyclic core that forms key hydrogen bonds within the ATP-binding pocket of the target kinase. The N-H and 4-amine groups of this molecule can act as hydrogen bond donors and acceptors, mimicking the hinge-binding motif of ATP. The bromine at position 6 serves two purposes:
-
It provides a vector for further chemical modification via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).
-
It can occupy hydrophobic pockets within the active site, enhancing binding affinity.
Caption: Interaction model of the scaffold within a kinase active site.
DNA Minor Groove Binding
Bisbenzimidazoles are well-known DNA minor groove binding agents.[5] The curved shape and hydrogen bonding capacity of the benzimidazole core allow it to fit snugly within the minor groove of DNA, particularly at AT-rich sequences. While this single-ring compound is not a classic bisbenzimidazole, it can serve as a foundational piece for synthesizing more complex DNA-interactive agents with potential anticancer or antimicrobial properties.[5][6]
Other Therapeutic Areas
Derivatives of benzimidazole have demonstrated a vast array of biological activities, including roles as:
The unique substitution of 6-bromo-1H-benzo[d]imidazol-4-amine makes it a versatile starting point for exploring these and other therapeutic possibilities.
Conclusion
6-bromo-1H-benzo[d]imidazol-4-amine represents a strategic and synthetically accessible building block for drug discovery. Its architecture is ideally suited for creating libraries of compounds targeting kinases and other important biological targets. This guide provides a foundational framework, including a plausible synthetic route and characterization strategy, to empower researchers to utilize this valuable intermediate in the development of next-generation therapeutics. The combination of the privileged benzimidazole core with strategically placed amine and bromo functional groups ensures its continued relevance in the pursuit of novel medicines.
References
-
Synthonix. 6-Bromo-1H-benzo[d]imidazole-4-carboxylic acid. [Link]
-
Tyger Scientific Inc. 6-Bromo-1H-benzoimidazole-4-carboxylic acid – CAS 255064-08-5. [Link]
-
PubChem. 6-bromo-1h-benzo[d]imidazol-5-amine. [Link]
-
PubChem. 6-Bromo-1H-indazol-4-amine. [Link]
-
Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega. [Link]
-
American Elements. 4-Bromo-1H-benzo[d]imidazol-2-amine. [Link]
-
Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. National Center for Biotechnology Information. [Link]
-
Al-Ostoot, F.H., et al. (2023). Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. National Center for Biotechnology Information. [Link]
-
Pharmaffiliates. 6-Bromo-1-ethyl-4-fluoro-2-methyl-1H-benzo[d]imidazole. [Link]
-
Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. ResearchGate. [Link]
-
Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. ResearchGate. [Link]
-
Synthesis, Spectroscopic, Molecular Docking and inhibitory activity of 6-Bromo-2-(4-chlorophenyl)-1H-benzimidazole- a DFT approach. ResearchGate. [Link]
Sources
- 1. CAS 791595-74-9: 6-bromo-1H-benzimidazol-2-amine [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. jyoungpharm.org [jyoungpharm.org]
- 4. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
